molecular formula C17H13BrN2O2S B11685953 3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

Katalognummer: B11685953
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: PZSPWWYLOQLLTG-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring.

Vorbereitungsmethoden

The synthesis of 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the reaction of 3-bromo-benzohydrazide with 3-methoxy-1-benzothiophene-2-carbaldehyde under reflux conditions in a suitable solvent such as methanol. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide include:

The uniqueness of 3-bromo-N’-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide lies in its specific substitution pattern and the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H13BrN2O2S

Molekulargewicht

389.3 g/mol

IUPAC-Name

3-bromo-N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H13BrN2O2S/c1-22-16-13-7-2-3-8-14(13)23-15(16)10-19-20-17(21)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,20,21)/b19-10+

InChI-Schlüssel

PZSPWWYLOQLLTG-VXLYETTFSA-N

Isomerische SMILES

COC1=C(SC2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)Br

Kanonische SMILES

COC1=C(SC2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.